

A Technical Guide to the Commercial Availability and Purity of 2-Phenylpyridine-d9

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Phenylpyridine-d9

Cat. No.: B8126211

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and purity of **2-Phenylpyridine-d9** (deuterated 2-phenylpyridine). This information is crucial for researchers and professionals in drug development and other scientific fields who require high-purity, isotopically labeled compounds for their studies. This document details available suppliers, purity specifications, and the analytical methodologies used to determine both chemical and isotopic purity.

Commercial Availability

2-Phenylpyridine-d9 is a commercially available deuterated aromatic compound. It is offered by a select number of specialized chemical suppliers. The primary suppliers identified are TCI America, Lab Pro Inc., and MedChemExpress. While many suppliers offer the non-deuterated form, 2-phenylpyridine, those providing the deuterated analogue are more specialized.

The availability from these suppliers may vary, with some having the product in stock for immediate shipment while others may have longer lead times. It is recommended to contact the suppliers directly for the most current availability and pricing information.

Purity Specifications

The purity of **2-Phenylpyridine-d9** is typically defined by two key parameters: chemical purity and isotopic purity (isotopic enrichment).

- Chemical Purity: This refers to the percentage of the **2-Phenylpyridine-d9** molecule in the product, excluding any chemical impurities.
- Isotopic Purity: This indicates the percentage of deuterium atoms at the specified labeled positions. It is often expressed as "atom % D".

The following table summarizes the purity specifications for **2-Phenylpyridine-d9** from the identified suppliers.

Supplier	Product Number	Chemical Purity	Isotopic Purity (atom % D)
TCI America	P2446	>99.0% (GC) [1]	min. 99.0% [1]
Lab Pro Inc.	P2446-200MG	Min. 99.0% (GC) [2]	99.0% [2]
MedChemExpress	HY-W016733S	High Purity	High Quality [3]

Note: MedChemExpress states "high purity and quality" but does not provide specific quantitative data on their product page. It is advisable to request a certificate of analysis for detailed purity information.

Experimental Protocols for Purity Determination

The determination of chemical and isotopic purity of **2-Phenylpyridine-d9** requires specific analytical methodologies. While detailed protocols for the deuterated compound are not always publicly available from suppliers, the following sections outline the standard techniques used for the analysis of 2-phenylpyridine and its isotopologues, based on common practices in the field.

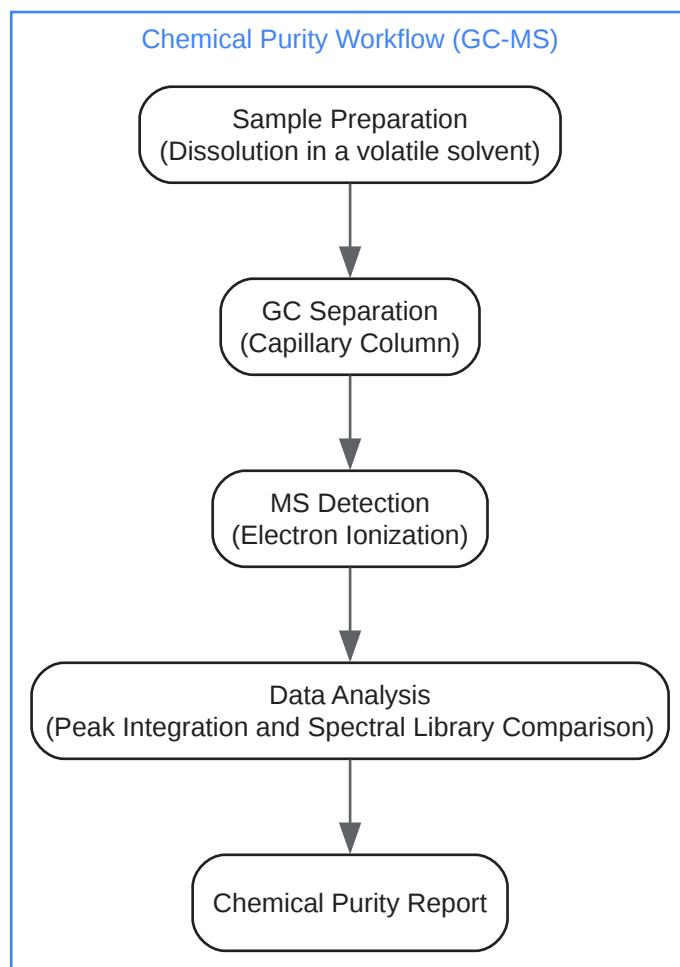
Chemical Purity Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry is a primary method for determining the chemical purity of volatile and semi-volatile compounds like **2-Phenylpyridine-d9**.

Methodology:

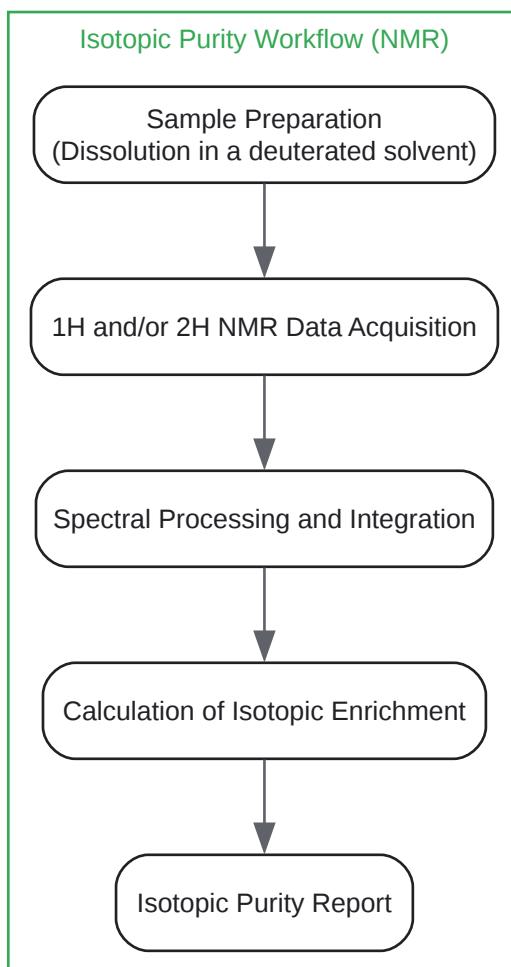
- Sample Preparation: A dilute solution of **2-Phenylpyridine-d9** is prepared in a high-purity volatile solvent such as dichloromethane or methanol.
- Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used.
- GC Conditions:
 - Column: A non-polar capillary column (e.g., DB-5ms or equivalent) is typically used for the separation of aromatic compounds.
 - Injector: Split/splitless injector, operated at a temperature that ensures complete vaporization of the sample without degradation.
 - Oven Temperature Program: A temperature gradient is employed to ensure good separation of the analyte from any potential impurities. A typical program might start at a lower temperature and ramp up to a higher temperature.
 - Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.
- MS Conditions:
 - Ionization: Electron Ionization (EI) at 70 eV is standard for creating fragment ions.
 - Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).
 - Detection: The detector records the abundance of each ion.
- Data Analysis: The chemical purity is determined by integrating the peak area of **2-Phenylpyridine-d9** in the chromatogram and comparing it to the total area of all detected peaks. The mass spectrum is used to confirm the identity of the main peak and any impurities.

Isotopic Purity Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy


Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for determining the isotopic purity of deuterated compounds. Specifically, ¹H NMR and ²H NMR can be utilized.

Methodology:

- Sample Preparation: A precisely weighed sample of **2-Phenylpyridine-d9** is dissolved in a suitable deuterated NMR solvent (e.g., chloroform-d, CDCl₃) that does not have signals interfering with the analyte's signals.
- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is required.
- ¹H NMR Spectroscopy:
 - Purpose: To quantify the amount of residual, non-deuterated 2-phenylpyridine.
 - Procedure: A standard ¹H NMR spectrum is acquired. The integrals of the residual proton signals in the aromatic region are compared to the integral of a known internal standard or a reference signal. The percentage of non-deuterated species can then be calculated.
- ²H (Deuterium) NMR Spectroscopy:
 - Purpose: To directly observe the deuterium signals and confirm the positions of deuteration.
 - Procedure: A ²H NMR spectrum is acquired. The presence of signals corresponding to the deuterated positions confirms the isotopic labeling. The relative integrals of these signals can provide information about the distribution of deuterium.
- Data Analysis: The isotopic purity (atom % D) is calculated based on the relative integrals of the proton signals of the deuterated and non-deuterated species in the ¹H NMR spectrum.


Visualizing the Analytical Workflow

The following diagrams illustrate the generalized workflows for the determination of chemical and isotopic purity of **2-Phenylpyridine-d9**.

[Click to download full resolution via product page](#)

Workflow for Chemical Purity Determination.

[Click to download full resolution via product page](#)

Workflow for Isotopic Purity Determination.

In conclusion, **2-Phenylpyridine-d9** is commercially available from specialized suppliers with high chemical and isotopic purity. The combination of GC-MS and NMR spectroscopy provides a robust analytical framework for the comprehensive characterization of this important deuterated compound, ensuring its suitability for demanding research and development applications. Researchers are encouraged to request certificates of analysis from suppliers to obtain batch-specific purity data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Phenylpyridine-d9 403724-67-4 | TCI AMERICA [tcichemicals.com]
- 2. labproinc.com [labproinc.com]
- 3. 2-Phenylpyridine-d9 403724-67-4 | MedChemExpress [medchemexpress.eu]
- To cite this document: BenchChem. [A Technical Guide to the Commercial Availability and Purity of 2-Phenylpyridine-d9]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8126211#commercial-availability-and-purity-of-2-phenylpyridine-d9]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com